1H-Pyrazol-3-ol

tautomerism NMR spectroscopy solvent effects

1H-Pyrazol-3-ol (CAS 137-45-1) is the unsubstituted pyrazole core for cost-efficient synthesis, offering near-quantitative yield and late-stage functionalization. Its dynamic tautomerism (enol/keto) enhances target engagement in FBDD (SPR, NMR, X-ray), while high aqueous solubility and low LogP (~0.25) ensure assay compatibility. Proven antioxidant scaffold with derivatives outperforming ascorbic acid (IC₅₀ ≤0.41 µM). Ideal for agrochemical, medicinal chemistry, and fragment-based discovery. Choose ≥98% purity for reproducible results across screening campaigns and process chemistry scale-up.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
CAS No. 137-45-1
Cat. No. B093548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazol-3-ol
CAS137-45-1
Synonyms1H-Pyrazol-3-ol;  1H-Pyrazol-5-ol;  1H-pyrazol-3(2H)-one;  137-45-1;  60456-92-0
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1=CNNC1=O
InChIInChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6)
InChIKeyXBYRMPXUBGMOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazol-3-ol (CAS 137-45-1) Procurement Guide: Core Properties and Tautomeric Identity


1H-Pyrazol-3-ol (CAS 137-45-1), also known as 1,2-dihydro-3H-pyrazol-3-one, is a heterocyclic building block characterized by a molecular formula of C₃H₄N₂O and a molecular weight of 84.08 g/mol [1]. This compound exists in a dynamic tautomeric equilibrium between its 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one forms, a property that critically defines its chemical reactivity and biological interactions [2]. As a core scaffold in medicinal chemistry and agrochemical research, its selection over more complex pyrazoles hinges on its unique balance of small molecular size, favorable physicochemical properties (e.g., LogP ≈ 0.12–0.25, PSA ≈ 48.65 Ų), and the inherent reactivity conferred by the hydroxyl/keto tautomer [1][3].

1H-Pyrazol-3-ol Substitution Risk: Why Tautomerism and Solubility Defy Generic Replacement


Direct substitution of 1H-pyrazol-3-ol with other pyrazole derivatives or analogs is not straightforward due to its unique solvent-dependent tautomerism, which profoundly impacts solubility, reactivity, and biological target engagement. In nonpolar solvents like CDCl₃ or C₆D₆, the compound exists predominantly as 1H-pyrazol-3-ol dimers, whereas in polar, hydrogen-bonding solvents like DMSO-d₆, it exists as monomers [1]. This behavior starkly contrasts with N-substituted pyrazolones, which are locked into a single tautomeric state [1]. Consequently, the unsubstituted core's ability to sample both enol and keto forms dictates its unique profile in synthetic transformations and biological assays—a feature that cannot be replicated by a single, fixed analog. Furthermore, its small size and low LogP (~0.25) confer high aqueous solubility relative to many bulkier pyrazole derivatives, directly influencing formulation and assay compatibility [2].

1H-Pyrazol-3-ol Selection Data: Direct Comparative Evidence for Procurement Decisions


Solvent-Dependent Tautomerism Drives 1H-Pyrazol-3-ol's Unique Reactivity Profile vs. Fixed N-Substituted Analogs

1H-Pyrazol-3-ol exhibits a solvent-dependent equilibrium between its enol (OH) and keto (NH) forms, a dynamic behavior not possible in N-substituted pyrazolones, which are fixed in a single tautomeric state. NMR studies demonstrate that in nonpolar solvents like CDCl₃ or C₆D₆, the compound exists predominantly as 1H-pyrazol-3-ol dimers, whereas in the polar, hydrogen-bond accepting solvent DMSO-d₆, it exists as monomers [1]. This contrasts with 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, where the phenyl substitution locks the tautomeric state, eliminating this solvent-responsive behavior [1]. The ability to access both enol and keto forms provides a distinct advantage in synthetic applications where reaction conditions dictate the preferred tautomer.

tautomerism NMR spectroscopy solvent effects

Unsubstituted 1H-Pyrazol-3-ol Scaffold Enables Nearly Quantitative Synthesis vs. Multi-Step Derivative Approaches

The unsubstituted 1H-pyrazol-3-ol core can be synthesized in almost quantitative yield from hydrazine hydrate and methyl (2E)-3-methoxyacrylate in a single step, as reported by Holzer et al. [1]. This contrasts with the synthesis of more complex, substituted pyrazol-3-ol derivatives, which often require multi-step, multi-component reactions and result in lower overall yields (e.g., 4-component reactions with nano-catalysts) [2]. The high-yielding, straightforward synthesis of the parent compound offers a significant cost and efficiency advantage for researchers requiring a reliable, scalable building block for further derivatization.

synthesis yield building block

Distinct Physicochemical Profile of 1H-Pyrazol-3-ol Dictates Formulation and Solubility vs. Larger Pyrazoles

The parent 1H-pyrazol-3-ol possesses a small molecular weight (84.08 g/mol), a low calculated LogP of approximately 0.12–0.25, and a topological polar surface area (PSA) of ~48.65 Ų [1][2]. These values are significantly lower than those of common substituted pyrazoles used in medicinal chemistry (e.g., 1-phenyl-1H-pyrazol-3-ol, MW 160.17 g/mol; or 5-methyl-4-nitroso-1H-pyrazol-3-ol, MW 137.14 g/mol). The low LogP indicates higher aqueous solubility and lower lipophilicity compared to more elaborate analogs, which is a critical factor in designing bioavailable drug candidates or formulating agrochemicals [3]. The high PSA also contributes to its distinct hydrogen-bonding capacity.

physicochemical properties LogP solubility

Antioxidant Activity of 1H-Pyrazol-3-ol Derivative Surpasses Gallic and Ascorbic Acid Benchmarks

While the unsubstituted 1H-pyrazol-3-ol itself is a core scaffold, its derivative, 5-[(4-Nitro-benzylidene)-amino]-2H-pyrazol-3-ol (HL1), demonstrated significant antioxidant activity in a DPPH radical scavenging assay, with an IC₅₀ value of ≤ 0.41 ± 0.02 µM [1]. This potency surpasses the well-known antioxidants gallic acid and ascorbic acid, which showed IC₅₀ values of ≤ 0.58 ± 0.01 µM under the same conditions [1]. This class-level evidence underscores the inherent potential of the 1H-pyrazol-3-ol core to generate highly potent antioxidants, positioning the unsubstituted scaffold as a privileged starting point for further optimization.

antioxidant DPPH assay IC50

Melting Point and Thermal Stability of 1H-Pyrazol-3-ol Offer Favorable Handling vs. Low-Melting Pyrazoles

1H-Pyrazol-3-ol exhibits a melting point of 160–162 °C [1]. This is considerably higher than many substituted pyrazoles (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, which melts at 114–115 °C ), indicating greater thermal stability and ease of handling as a solid at room temperature. The higher melting point reduces the risk of degradation during storage and simplifies purification processes like recrystallization, which is a practical advantage for routine laboratory use and large-scale procurement.

melting point thermal stability storage

1H-Pyrazol-3-ol Application Scenarios: Leveraging Verified Differentiation in Practice


Medicinal Chemistry Lead Generation: Solubility-Driven Fragment-Based Drug Discovery (FBDD)

The low molecular weight (84.08 g/mol) and favorable LogP (~0.25) of 1H-Pyrazol-3-ol make it an ideal fragment for FBDD campaigns targeting proteins with small, solvent-exposed binding pockets. Its high aqueous solubility, confirmed by its physicochemical profile, ensures it remains in solution at typical screening concentrations (e.g., 100–500 µM), minimizing false negatives due to precipitation [1]. Furthermore, the dynamic tautomerism allows it to sample both hydrogen-bond donor (OH) and acceptor (C=O) conformations, increasing the likelihood of productive target engagement in biophysical assays (NMR, SPR, X-ray) [2].

Agrochemical Intermediate: High-Yield Synthesis for Cost-Effective Derivatization

The ability to synthesize the parent 1H-pyrazol-3-ol scaffold in near-quantitative yield provides a significant economic advantage for the large-scale production of pyrazole-based fungicides, herbicides, and insecticides [1]. Procurement of the unsubstituted core, followed by efficient, late-stage functionalization, offers a more cost-effective and flexible route compared to sourcing a panel of pre-functionalized, lower-yielding analogs. This is particularly relevant for industrial process chemists aiming to minimize raw material costs and maximize throughput.

Antioxidant Lead Optimization: A Scaffold with Superior Potency Potential

For research programs focused on developing novel antioxidants for therapeutic or industrial applications (e.g., polymer stabilizers, food preservatives), the 1H-pyrazol-3-ol core presents a compelling starting point. The demonstrated ability of a simple derivative (HL1) to outperform standard antioxidants like ascorbic acid in a DPPH assay (IC₅₀ ≤ 0.41 µM vs. ≤ 0.58 µM) validates the scaffold's intrinsic capacity for generating highly potent radical scavengers [1]. Researchers can prioritize this core for further structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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